![molecular formula C16H19N3O4S B5808069 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide](/img/structure/B5808069.png)
4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide, also known as E7820, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. E7820 has been shown to inhibit the growth of various cancer cells in vitro and in vivo, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and angiogenesis. 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is a key receptor involved in angiogenesis. It also inhibits the activity of several other enzymes and signaling pathways, including phosphoinositide 3-kinase (PI3K), Akt, and mTOR, which are all involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis, which are both mechanisms of cell death. It also inhibits angiogenesis by reducing the formation of new blood vessels, which reduces the supply of nutrients and oxygen to the tumor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide in lab experiments is its specificity for cancer cells and angiogenesis. It has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for further research. However, one limitation of using 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide is its solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of VEGFR2 and other key enzymes involved in cancer cell growth and angiogenesis. Another area of interest is the combination of 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its therapeutic effects. Additionally, further research is needed to understand the mechanisms of resistance to 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide and to develop strategies to overcome resistance.
Méthodes De Synthèse
The synthesis of 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide involves several steps, starting with the reaction of 4-ethoxyaniline with phosgene to form 4-ethoxyphenyl isocyanate. This is then reacted with 4-aminomethylbenzenesulfonamide to form the final product, 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide. The synthesis of 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide has been described in detail in several research papers.
Applications De Recherche Scientifique
4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and pancreatic cancer. 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-sulfamoylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-23-14-7-5-13(6-8-14)19-16(20)18-11-12-3-9-15(10-4-12)24(17,21)22/h3-10H,2,11H2,1H3,(H2,17,21,22)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEVSZYHJMSEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-Ethoxyphenyl)carbamoyl]amino}methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

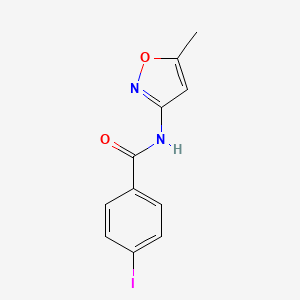
![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)
![{2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5808013.png)
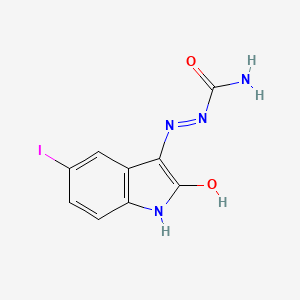
![1-[(4-ethoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5808019.png)
![1-[5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5808028.png)
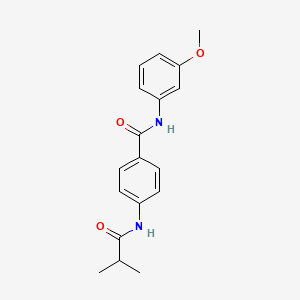
![3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5808043.png)
![4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline](/img/structure/B5808050.png)
![4-{[4-(2,4-dichlorophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5808065.png)
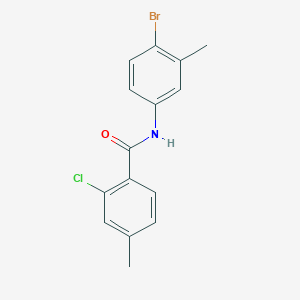
![4-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B5808081.png)
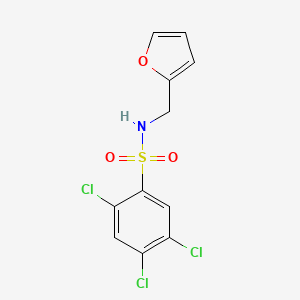
![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)